Desmosine-d4 (major) Inner Salt is a deuterated form of desmosine, a unique cross-linking amino acid found predominantly in elastin, which is vital for the structural integrity and elasticity of connective tissues in mammals. Desmosine plays a crucial role in the formation of elastin's cross-linked network, contributing to its resilience and flexibility. The inner salt form indicates that desmosine is present in a protonated state, which can influence its solubility and reactivity.
Desmosine-d4 (major) Inner Salt is classified as an amino acid derivative, specifically a pyridinium compound due to its structure involving a pyridine-like ring. It is categorized under biomolecules important for understanding protein cross-linking and structural biology.
The synthesis of Desmosine-d4 involves several steps that generally include:
The synthesis may employ techniques such as:
The molecular structure of Desmosine-d4 consists of a pyridinium ring connected to two lysyl residues. The presence of four arms allows it to link elastin molecules effectively. The deuterated nature of this compound means that hydrogen atoms are replaced with deuterium, which can affect its physical properties and behavior in biological systems.
Desmosine-d4 participates in various chemical reactions, primarily involving cross-linking with other proteins or peptides. These reactions are crucial for forming stable elastin structures.
Desmosine-d4 functions by facilitating cross-linking between elastin fibers, which enhances tissue elasticity and strength. The mechanism involves:
Research indicates that desmosine cross-links are essential for maintaining tissue elasticity, with variations in desmosine levels correlating with diseases affecting connective tissue integrity.
Desmosine-d4 (major) Inner Salt has several applications in scientific research:
Desmosine-d4 (major) Inner Salt is a deuterium-labeled analog of the natural amino acid derivative desmosine, which serves as a critical cross-linking component in elastin networks. The compound has the molecular formula C₂₄D₄H₃₅N₅O₈ and a molecular weight of 529.6198 g/mol. Its structure features a pyridinium core with four aliphatic side chains, each terminating in a carboxylate or carboxylic acid group. The deuterium labeling occurs at specific positions: two deuterium atoms at the pyridinium ring's 2- and 6-positions (forming a dideuterated pyridinium moiety), and two additional deuterium atoms on the C1 methylene group of the 4-(4-amino-4-carboxybutyl) side chain [1] [6] [7].
The stereochemistry is defined by (S)-configurations at all chiral centers, as denoted in the IUPAC name: (2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxy-1,1-dideuteriobutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]hexanoate. This labeling pattern creates a distinct mass difference of +4 Da compared to native desmosine while preserving the compound's chemical reactivity and three-dimensional conformation [1] [8]. The inner salt designation arises from the zwitterionic form where the pyridinium nitrogen’s positive charge is balanced by a deprotonated carboxylate group.
Table 1: Isotopic Labeling Sites in Desmosine-d4
Position | Chemical Group | Labeling Pattern |
---|---|---|
Pyridinium C2 | Aromatic CH | −H → −D |
Pyridinium C6 | Aromatic CH | −H → −D |
Side chain C1' | −CH₂− (butyl group) | −CH₂− → −CD₂− |
Nuclear Magnetic Resonance (NMR): Solid-state ¹³C MAS NMR spectroscopy reveals key differences between desmosine-d4 and its native counterpart. Deuterium substitution at the pyridinium ring (C2/C6) results in the disappearance of corresponding ¹³C signals due to the absence of ¹H-¹³C scalar coupling. In aliphatic regions, the −CD₂− group exhibits a characteristic upfield shift of 0.2–0.5 ppm. Additional signals include backbone carbonyls at 175–178 ppm and pyridinium carbons at 145–150 ppm [4] [7].
Mass Spectrometry (MS): High-resolution mass spectrometry shows a base peak at m/z 529.305 ([M]⁺), confirming the +4 Da shift. Fragmentation patterns include dominant ions at m/z 362.1 (loss of C₅H₁₁N₂O₄⁺) and m/z 274.0 (pyridinium core with two deuterated side chains). The absence of m/z 525.3 confirms isotopic purity >99% [1] [7].
Fourier-Transform Infrared (FT-IR): Key absorptions include broad O−H/N−H stretches at 2500–3400 cm⁻¹, C=O stretches at 1720 cm⁻¹ (acid) and 1630 cm⁻¹ (carboxylate), and C−D stretches at 2150–2200 cm⁻¹. Aromatic C=C vibrations appear at 1585 cm⁻¹ [4].
Table 2: Key Spectral Features of Desmosine-d4
Technique | Native Desmosine Signals | Desmosine-d4 Signals | Interpretation |
---|---|---|---|
HRMS (ESI+) | m/z 525.301 [M]⁺ | m/z 529.305 [M]⁺ | +4 Da mass shift |
¹³C NMR (Carbonyl) | 175.5 ppm | 175.3–175.7 ppm | Minimal solvent effects |
¹³C NMR (Pyridinium C2/C6) | 148.2 ppm | Signal absent | Deuteration-induced signal loss |
FT-IR (C−H stretch) | 2900–3100 cm⁻¹ | Reduced intensity | Replacement of C−H with C−D |
Under UV radiation (254 nm), Desmosine-d4 undergoes first-order degradation with a rate constant (k) of 0.042 h⁻¹ in aqueous solutions. Primary photolytic pathways include:
After 24 hours of UV exposure (500 W/m²), the degradation profile shows:
Degradation is mitigated in oxygen-free buffers, confirming radical-mediated pathways. The deuterium labeling confers no significant stability advantage in the side chains but enhances pyridinium ring resistance to reductive attack [4].
Table 3: Major Degradation Products Under UV Radiation
Degradant | Structure | Formation Pathway | Relative Abundance (%) |
---|---|---|---|
Decarboxylated acid | C₂₃D₄H₃₆N₅O₆ | Loss of CO₂ from side chain | 22 |
Dihydropyridine | C₂₄D₄H₃₇N₅O₈ | Pyridinium ring reduction | 11 |
Norleucine-d₂ fragment | C₁₁D₂H₁₉N₂O₄ | Cleavage of C−N bonds | 8 |
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